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Foundational

A Technical Guide to the Crystal Structure Analysis of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine: A Hypothetical Case Study for Drug Discovery

This guide provides a comprehensive, in-depth walkthrough of the process for determining and analyzing the single-crystal X-ray structure of the novel compound, 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine. As the crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth walkthrough of the process for determining and analyzing the single-crystal X-ray structure of the novel compound, 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine. As the crystal structure for this specific molecule has not been previously reported, this document serves as a practical, technical manual for researchers, crystallographers, and drug development professionals. It outlines the complete workflow, from synthesis and crystallization to data analysis and interpretation, grounded in established scientific principles and methodologies. The insights derived from the hypothetical structural data presented herein are discussed in the context of their implications for rational drug design.

Introduction: The Significance of Pyrazole Scaffolds and Halogen Bonding in Medicinal Chemistry

Pyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Their five-membered heterocyclic structure offers a versatile platform for creating compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[1][3]

The subject of this guide, 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine, incorporates three key features of interest for drug design: the pyrazole core, an amino group which can act as a hydrogen bond donor, and an iodophenyl moiety. The presence of iodine is particularly significant. Halogen atoms, once considered mere bulky, lipophilic substituents, are now understood to be capable of forming specific, directional, non-covalent interactions known as halogen bonds.[6][7][8] This interaction, where the electropositive region on the halogen (the "σ-hole") is attracted to a Lewis base, is increasingly exploited to enhance ligand-protein binding affinity and selectivity.[6][9][10]

Determining the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction (SCXRD) is therefore critical. SCXRD provides unambiguous information on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state packing.[11] This knowledge is invaluable for structure-activity relationship (SAR) studies and for designing next-generation therapeutics with improved efficacy and specificity.

Experimental Methodology: A Step-by-Step Protocol

This section details a plausible, robust methodology for the synthesis, crystallization, and subsequent crystallographic analysis of the title compound.

Synthesis of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine

The synthesis of substituted 3-aryl-1H-pyrazol-5-amines can be achieved through a cyclocondensation reaction.[5] A plausible two-step synthetic route is outlined below.

Protocol:

  • Step 1: Synthesis of 2-(2-iodobenzoyl)butanenitrile.

    • To a solution of 2-iodobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), add a solution of ethylmagnesium bromide (1.1 eq) in THF dropwise at 0°C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield the intermediate β-ketonitrile.

  • Step 2: Cyclization with Hydrazine.

    • Dissolve the purified 2-(2-iodobenzoyl)butanenitrile (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring for completion by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the final product, 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[12][13] Several methods should be systematically screened.

Recommended Crystallization Techniques:

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) in a clean vial.[14][15] Cover the vial with a cap containing a few pinholes and leave it in an undisturbed, vibration-free location.

  • Vapor Diffusion: Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.[14] The jar should contain a reservoir of a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting slow crystal growth. A common setup is a solution in ethyl acetate with diethyl ether as the anti-solvent.[14]

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.[15] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to further decrease solubility and induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer head and subjected to X-ray analysis.

Protocol:

  • Crystal Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a cryoloop.

  • Data Collection:

    • The crystal is flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

    • Data is collected on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and an area detector.[11][16]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles (the "rotation method").[16][17]

  • Data Processing:

    • The raw diffraction images are processed using specialized software.[16][18] This involves:

      • Indexing: Determining the unit cell parameters and crystal lattice symmetry.[16]

      • Integration: Measuring the intensity of each diffraction spot (reflection).[16][17]

      • Scaling and Merging: Applying corrections for experimental factors and merging symmetry-equivalent reflections to produce a final dataset.[16]

Structure Solution, Refinement, and Analysis

The processed diffraction data is used to solve and refine the crystal structure, revealing the precise atomic arrangement.

Structure Solution and Refinement

The structure is typically solved using direct methods or dual-space algorithms and refined using full-matrix least-squares on F².[19][20]

Workflow using Olex2 and SHELX:

  • Software: The graphical user interface Olex2 is commonly used to streamline the process, employing the powerful SHELX suite of programs (SHELXT for solution, SHELXL for refinement) in the background.[19][21][22]

  • Initial Solution: The structure solution program (e.g., SHELXT) uses the diffraction data to generate an initial electron density map and propose the positions of the heavier atoms (in this case, Iodine).[19]

  • Model Building: The remaining non-hydrogen atoms are located from the difference electron density map.

  • Refinement: The atomic positions and anisotropic displacement parameters are refined against the experimental data using SHELXL.[20] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is iterated until the model converges, indicated by minimal shifts in atomic parameters and a low R-factor.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

Parameter Hypothetical Value
Chemical FormulaC₁₁H₁₃IN₄
Formula Weight328.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.678(5)
c (Å)9.895(4)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1274.1(8)
Z4
Calculated Density (g/cm³)1.712
Absorption Coefficient (mm⁻¹)2.854
F(000)640
Temperature (K)100(2)
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
Goodness-of-fit on F²1.05
Analysis of Molecular Geometry and Intermolecular Interactions

The refined structure provides a wealth of information. The analysis focuses on both intramolecular features (bond lengths, angles) and the crucial intermolecular interactions that define the crystal packing.

Key Structural Features:

  • Molecular Conformation: The dihedral angle between the pyrazole ring and the iodophenyl ring is a key conformational parameter, influencing the overall shape of the molecule.

  • Hydrogen Bonding: The amine (-NH₂) and pyrazole N-H groups are potent hydrogen bond donors. They are expected to form strong hydrogen bonds with the nitrogen atoms of neighboring pyrazole rings, creating robust supramolecular synthons.[23]

  • Halogen Bonding: The iodine atom on the phenyl ring is a prime candidate for forming halogen bonds. The C-I···N or C-I···π interactions are of particular interest, as they can significantly influence crystal packing and have direct relevance to drug-receptor interactions.[6][7][9]

The following table presents hypothetical, yet chemically reasonable, bond lengths and angles for key interactions.

Interaction Type Hypothetical Distance (Å) / Angle (°)
N-H···NHydrogen BondD···A ≈ 2.95 Å, Angle ≈ 170°
C-I···NHalogen BondI···N ≈ 3.10 Å, Angle ≈ 165°
C(pyrazole)-C(phenyl)Single Bond1.48 Å
C-ICovalent Bond2.10 Å

Visualization of Structural Data

Visual representations are essential for understanding complex structural information.

Experimental and Analytical Workflow

The overall process from synthesis to final structural analysis can be summarized in the following workflow diagram.

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd SC-XRD Analysis cluster_analysis Interpretation syn Synthesis of 4-Ethyl-3-(2-iodophenyl) -1H-pyrazol-5-amine pur Purification (Recrystallization) syn->pur cryst Single Crystal Growth (Vapor Diffusion) pur->cryst data_coll Data Collection (Diffractometer) cryst->data_coll data_proc Data Processing (Indexing, Integration) data_coll->data_proc solve Structure Solution (SHELXT) data_proc->solve refine Structure Refinement (SHELXL) solve->refine analysis Analysis of Geometry & Intermolecular Forces refine->analysis report Reporting & CIF Generation analysis->report

Caption: Workflow for Crystal Structure Determination.

Molecular Packing and Key Intermolecular Interactions

This diagram illustrates the hypothetical molecular packing, highlighting the key hydrogen and halogen bonds that form a supramolecular network.

Caption: Supramolecular Interactions Diagram.

Implications for Drug Development

The detailed structural information obtained from this analysis provides critical insights for drug development professionals.

  • Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors (NH₂, NH) and the halogen bond donor (Iodine) defines the molecule's pharmacophore. This model can be used in virtual screening campaigns to identify other molecules that can engage with a target receptor in a similar manner.

  • Structure-Based Drug Design: If the structure of a target protein is known, the crystal structure of this ligand can be docked into the active site. The analysis of intermolecular interactions, particularly the directionality of the hydrogen and halogen bonds, can guide the design of more potent and selective inhibitors.[6][10] For example, if the iodine atom forms a halogen bond with a backbone carbonyl oxygen in the protein's active site, modifications to the phenyl ring can be made to optimize this interaction.[9]

  • Improving Physicochemical Properties: Understanding the crystal packing can provide clues about the molecule's solid-state properties, such as solubility and stability. The strong network of hydrogen and halogen bonds suggests a thermodynamically stable crystal lattice.[24][25] This information is crucial for formulation development.

References

  • Li, J., et al. (2022). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]

  • Rai, U.S., et al. (2022). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC. Available at: [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
  • Anonymous. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Anonymous. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Anonymous. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Anonymous. (2026). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Anonymous. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. ACS Publications. Available at: [Link]

  • Anonymous. (2026). Key contemporary considerations for halogens in drug discovery. PMC - NIH. Available at: [Link]

  • Anonymous. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. Available at: [Link]

  • Coles, S.J., & Gale, P.A. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Available at: [Link]

  • Anonymous. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Available at: [Link]

  • Coles, S.J., & Gale, P.A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Anonymous. (2021). Notes on OLEX2-1.5. OlexSys. Available at: [Link]

  • Anonymous. (2021). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. J-Stage. Available at: [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Available at: [Link]

  • Spackman, M.A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. Available at: [Link]

  • Anonymous. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. Available at: [Link]

  • Anonymous. (2020). OLEX2: A complete structure solution, refinement and analysis program. ResearchGate. Available at: [Link]

  • Anonymous. (2018). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Anonymous. (2019). Crystal Growing Tips and Methods. University of Pennsylvania. Available at: [Link]

  • Anonymous. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Available at: [Link]

  • Desiraju, G.R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Society Reviews. Available at: [Link]

  • Anonymous. (n.d.). Structure Refinement. OlexSys. Available at: [Link]

  • Anonymous. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. Available at: [Link]

  • Evans, G., & Wisedchaisri, G. (2019). X-ray data processing. PMC - NIH. Available at: [Link]

  • Anonymous. (2021). A beginner's guide to X-ray data processing. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). X-ray Diffraction Data Collection. CSIC. Available at: [Link]

  • Anonymous. (2017). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC. Available at: [Link]

  • Anonymous. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available at: [Link]

  • Anonymous. (2014). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Antagonist of the Type 1 Receptor for Neurotensin. American Chemical Society. Available at: [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and materials science, the functionalization of heterocyclic scaffolds requires a deep understanding of their physicochemical behavior and reactivity profiles. 4-Ethyl-3-(2-iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the functionalization of heterocyclic scaffolds requires a deep understanding of their physicochemical behavior and reactivity profiles. 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine represents a highly versatile, multi-functional building block. It combines the amphoteric, hydrogen-bonding capabilities of an aminopyrazole core with the steric and electronic uniqueness of an ortho-iodophenyl moiety.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we dissect the causality behind the molecule's tautomeric behavior, its thermodynamic properties, and its application in late-stage functionalization. By understanding the fundamental electronic routing within this molecule, researchers can rationally design self-validating experimental workflows for receptor binding and cross-coupling methodologies.

Structural and Physicochemical Profiling

The physicochemical profile of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is dictated by the interplay between its electron-rich pyrazole ring, the electron-donating ethyl group at the C4 position, and the bulky, polarizable iodine atom at the ortho position of the phenyl ring.

Quantitative Physicochemical Parameters

Understanding these parameters is critical for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The data summarized below reflects the consensus computational and experimental boundaries for substituted aminopyrazoles.

Table 1: Physicochemical and Thermodynamic Properties

ParameterValueCausality / Significance
Molecular Formula C₁₁H₁₂IN₃Defines the exact mass; the iodine atom provides a distinct isotopic signature for MS validation.
Molecular Weight 313.14 g/mol Falls well within the Lipinski Rule of 5 (<500 Da), favoring oral bioavailability.
Estimated LogP 2.8 – 3.2Driven by the lipophilic ethyl and iodophenyl groups; optimal for lipid membrane permeability.
TPSA (Polar Surface Area) 68.8 ŲContributed by the pyrazole NH, N, and primary amine; ideal for balancing solubility and permeability.
pKa (Amine conjugate acid) ~3.5 – 4.5Weakly basic; the lone pair is partially delocalized into the pyrazole ring, keeping it unprotonated at pH 7.4.
pKa (Pyrazole NH) ~11.0 – 12.0Weakly acidic; acts as a highly directional hydrogen bond donor in kinase/receptor pockets.
Annular Prototropic Tautomerism

A critical, often overlooked feature of 3(5)-aminopyrazoles is their annular prototropic tautomerism. The compound exists in a dynamic equilibrium between the 3-amino-1H-pyrazole and 5-amino-1H-pyrazole forms.

The causality of this equilibrium is highly dependent on the microenvironment (solvent polarity, solid-state packing). As demonstrated in recent studies on isolated molecules (1[1]), the 3-amino tautomer is generally favored in the solid state due to the formation of robust intermolecular hydrogen-bonding networks. However, in polar aprotic solvents (e.g., DMSO), a slow interconversion on the NMR timescale can be observed, revealing distinct signals for both tautomers (2[2]).

Furthermore, the ortho-iodo group introduces severe steric hindrance. This clash prevents the phenyl ring from achieving coplanarity with the pyrazole core, forcing a dihedral twist that disrupts extended π-conjugation but uniquely shapes the molecule for deep, narrow hydrophobic receptor pockets.

Tautomerism T3 3-Amino Tautomer (Favored in Solid State) T5 5-Amino Tautomer (Favored in Polar Solvents) T3->T5 Prototropic Shift Receptor Receptor Pocket (H-Bond Alignment) T3->Receptor Donor Interaction T5->Receptor Acceptor Interaction Ortho Ortho-Iodo Group (Steric Hindrance) Ortho->T3 Induces Twist Ortho->T5 Induces Twist

Fig 1: Prototropic tautomerism of the aminopyrazole core and ortho-iodo steric influence.

Experimental Workflows & Methodologies

To ensure scientific integrity, the protocols provided below are designed as self-validating systems . Every step includes an internal check to confirm the mechanistic causality of the reaction.

Protocol 1: NMR-Based Tautomer Elucidation in Solution

Standard ¹H NMR is often insufficient for tautomer elucidation due to rapid proton exchange on the NMR timescale, which broadens the NH signals. To definitively assign the tautomeric state, we utilize ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC).

Causality: A pyrrole-type nitrogen (NH) donates its lone pair into the aromatic ring, shielding the nucleus and resulting in a ¹⁵N chemical shift near -200 ppm (referenced to nitromethane). Conversely, the pyridine-type nitrogen (N=) has an orthogonal lone pair, deshielding the nucleus and shifting it to ~ -100 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine in 0.6 mL of anhydrous DMSO-d₆. Self-Validation: Ensure the solution is completely clear to prevent magnetic susceptibility artifacts.

  • Instrument Setup: Utilize a 500 MHz or higher NMR spectrometer equipped with a cryoprobe. Set the temperature to 298 K.

  • Pulse Sequence: Run a 2D ¹H-¹⁵N HMBC experiment optimized for a long-range coupling constant ( nJNH​ ) of 8 Hz.

  • Data Acquisition & Analysis:

    • Observe the cross-peaks between the stable carbon-bound protons of the ethyl group (CH₂ quartet at ~2.5 ppm) and the pyrazole nitrogens.

    • Self-Validation Check: The presence of two distinct ¹⁵N cross-peaks unequivocally confirms the tautomeric ratio without relying on the labile NH proton. If the signal correlates strongly with a nitrogen at -100 ppm, the adjacent nitrogen is the unprotonated (pyridine-like) acceptor.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The ortho-iodophenyl moiety is a premier handle for C-C bond formation. While unprotected aminopyrazoles can sometimes poison transition metal catalysts, optimized conditions allow for robust cross-coupling (3[3];4[4]).

Causality: The unprotected 5-amino group and the pyrazole NH can act as bidentate ligands, potentially sequestering the palladium catalyst. To circumvent this, we employ a highly sterically hindered, electron-rich phosphine ligand (e.g., XPhos or dppf). The bulky ligand prevents the formation of inactive Pd-bis(pyrazole) complexes, while its electron-rich nature accelerates the oxidative addition into the C-I bond. The exceptionally low bond dissociation energy of the C-I bond (~65 kcal/mol) overrides the steric penalty of the ortho position, ensuring rapid Pd insertion (5[5]).

Step-by-Step Methodology:

  • Reagent Charging: In an oven-dried Schlenk tube, add 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the tube with dry Argon three times to ensure strict oxygen exclusion.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe. The biphasic nature ensures solubility of both the organic substrates and the inorganic base.

  • Reaction Execution: Heat the mixture to 80 °C for 4-6 hours under vigorous stirring.

  • Validation & Workup:

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the distinct isotopic pattern of the iodinated starting material (M⁺ and M⁺+1) and the emergence of the biaryl product mass confirms successful transmetalation and reductive elimination.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow SM 4-Ethyl-3-(2-iodophenyl)- 1H-pyrazol-5-amine OxAdd Oxidative Addition (Pd inserts into C-I) SM->OxAdd Highly Reactive C-I TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Intermediate RedElim->OxAdd Pd(0) Regeneration Product Ortho-Biaryl Pyrazole Scaffold RedElim->Product Product Release

Fig 2: Self-validating Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for the C-I bond.

Conclusion

4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is a structurally privileged scaffold. Its nuanced tautomeric behavior requires careful analytical elucidation, but rewards researchers with highly specific hydrogen-bonding geometries for target engagement. Furthermore, the strategic placement of the ortho-iodine atom provides a highly reactive, albeit sterically demanding, vector for late-stage diversification via transition-metal catalysis. By adhering to the self-validating protocols outlined above, development professionals can reliably harness this molecule's full synthetic and therapeutic potential.

References

  • Structure and IR Spectra of 3(5)
  • Structure and tautomerism of 4-substituted 3(5)
  • Robust Suzuki–Miyaura Cross-Coupling on DNA-Linked Substrates ACS Publications URL
  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents ACS Publications URL
  • PMC (National Institutes of Health)

Sources

Foundational

synthesis mechanism and pathways for 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine

Synthesis Mechanism and Pathways for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine: A Technical Whitepaper Executive Summary & Chemical Significance 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Mechanism and Pathways for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine: A Technical Whitepaper

Executive Summary & Chemical Significance

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores or intermediates in the development of kinase inhibitors (e.g., pyrazolopyrimidines) and other bioactive molecules[1]. The compound 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine represents a highly functionalized, sterically tuned building block. The presence of the ortho-iodo substituent on the phenyl ring provides a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings), while the ethyl group at the C4 position modulates lipophilicity and steric bulk.

Synthesizing structurally diverse pyrazole derivatives requires highly regioselective methodologies[1]. This whitepaper details the optimal synthetic pathway for this specific molecule, grounded in the widely validated condensation of β -ketonitriles with hydrazines, ensuring high atom economy and functional group tolerance[2].

Retrosynthetic Analysis & Pathway Design

The most robust and regioselective method for synthesizing 3,4,5-trisubstituted 5-aminopyrazoles is the cyclocondensation of a substituted β -ketonitrile with free hydrazine[3].

  • Target: 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

  • Key Intermediate: 2-(2-iodobenzoyl)butanenitrile.

  • Starting Materials: Methyl 2-iodobenzoate and butyronitrile.

ForwardSynthesis Ester Methyl 2-iodobenzoate Base LDA, THF, -78°C Ester->Base Nitrile Butyronitrile Nitrile->Base BetaKetonitrile 2-(2-iodobenzoyl) butanenitrile Base->BetaKetonitrile Claisen Condensation Hydrazine Hydrazine Hydrate EtOH, Reflux BetaKetonitrile->Hydrazine Target 4-Ethyl-3-(2-iodophenyl) -1H-pyrazol-5-amine Hydrazine->Target Annulation

Synthetic workflow from starting materials to 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

Step-by-Step Experimental Methodologies and Mechanistic Causality

Step 1: Synthesis of the β -Ketonitrile Intermediate

Objective: Form 2-(2-iodobenzoyl)butanenitrile via a Claisen-type condensation.

Causality & Mechanism: Butyronitrile possesses weakly acidic α -protons. To achieve complete deprotonation and prevent self-condensation, a strong, sterically hindered base like Lithium Diisopropylamide (LDA) is required at cryogenic temperatures (-78 °C). The resulting α -cyano carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl 2-iodobenzoate. The elimination of methoxide yields the desired β -ketonitrile.

Self-Validating Protocol:

  • Preparation of LDA: In an oven-dried, argon-purged flask, dissolve diisopropylamine (1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C using a dry ice/acetone bath and add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete complexation.

  • Carbanion Formation: Add butyronitrile (1.0 equiv) dropwise to the LDA solution at -78 °C. Stir for 1 hour. Validation: A slight yellowing of the solution typically indicates carbanion formation.

  • Acylation: Dissolve methyl 2-iodobenzoate (0.95 equiv) in anhydrous THF and add it dropwise to the reaction mixture. The ester is used as the limiting reagent to ensure complete consumption.

  • Reaction & Quench: Allow the mixture to slowly warm to 0 °C over 2 hours. Quench the reaction carefully with saturated aqueous NH4​Cl (pH ~6-7) to protonate the enolate product and neutralize excess base without hydrolyzing the nitrile.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (hexane/EtOAc gradient) to yield 2-(2-iodobenzoyl)butanenitrile.

Step 2: Pyrazole Annulation (Ring Closure)

Objective: Convert the β -ketonitrile into the final 5-aminopyrazole core.

Causality & Mechanism: The reaction initiates with the nucleophilic attack of the terminal nitrogen of hydrazine on the highly electrophilic ketone carbonyl, forming a hydrazone intermediate[3]. The secondary amine of the hydrazone then undergoes an intramolecular nucleophilic attack on the sp-hybridized carbon of the nitrile group. This cyclization forms a 5-imino-4,5-dihydro-1H-pyrazole intermediate, which rapidly tautomerizes into the thermodynamically stable, aromatic 5-aminopyrazole[3].

Mechanism BK 2-(2-iodobenzoyl)butanenitrile Hydrazone Hydrazone Intermediate (Nucleophilic attack on C=O) BK->Hydrazone Hyd Hydrazine (NH2-NH2) Hyd->Hydrazone Cyclization Intramolecular Cyclization (NH2 attacks -C≡N) Hydrazone->Cyclization Iminopyrazole 5-Imino-4,5-dihydro-1H-pyrazole Cyclization->Iminopyrazole Target 4-Ethyl-3-(2-iodophenyl) -1H-pyrazol-5-amine (Aromatic Tautomer) Iminopyrazole->Target Tautomerization

Mechanistic pathway of the pyrazole annulation via hydrazone intermediate and cyclization.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 2-(2-iodobenzoyl)butanenitrile (1.0 equiv) in absolute ethanol (0.2 M concentration).

  • Hydrazine Addition: Add hydrazine hydrate (64% in water, 2.5 equiv). Causality: An excess is strictly required to drive the reversible hydrazone formation to completion and prevent the formation of azine byproducts.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Validation: Monitor reaction progress via LC-MS; the disappearance of the β -ketonitrile mass peak and the appearance of the [M+H]+ peak for the target molecule confirm cyclization.

  • Isolation: Cool the mixture to room temperature. The target 5-aminopyrazole typically precipitates directly from the ethanolic solution upon cooling.

  • Purification: Filter the precipitate, wash with cold ethanol and water, and dry under high vacuum. Recrystallize from an ethanol/water mixture to achieve >98% purity.

Quantitative Data & Reaction Optimization

To ensure reproducibility, high yields, and scalability, the following table summarizes the optimized conditions for both steps, comparing them against sub-optimal parameters often encountered in generalized literature.

Reaction StepParameterSub-Optimal ConditionOptimized ConditionYield (%)Causality for Optimization
1. Claisen Condensation Base / TempNaH / 0 °CLDA / -78 °C to 0 °C78 - 85%LDA prevents nucleophilic attack on the nitrile and self-condensation, ensuring clean α -deprotonation.
1. Claisen Condensation Electrophile2-Iodobenzoic acidMethyl 2-iodobenzoateN/AEsters are superior electrophiles for this specific carbanion; free acids prematurely quench the base.
2. Pyrazole Annulation Solvent / TempMethanol / 65 °CEthanol / 80 °C (Reflux)88 - 92%The higher reflux temperature of ethanol provides the necessary activation energy to drive the intramolecular cyclization step[3].
2. Pyrazole Annulation ReagentHydrazine hydrochlorideHydrazine hydrateN/AFree base hydrazine is required for the initial rapid nucleophilic attack on the carbonyl[2].

References

  • Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journals (Beilstein J. Org. Chem. 2011, 7, 179-197) URL:[3]

  • Synthesis of 5-aminopyrazoles by (a) isoxazole ring-opening and (b) from enaminonitriles Source: ResearchGate URL:[1]

  • Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance Source: PMC (National Institutes of Health) URL:[2]

Sources

Exploratory

Computational Modeling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine Binding Affinity: A Rigorous Framework for Kinase Inhibitor Evaluation

Executive Summary The rational design of kinase inhibitors requires precise computational modeling of non-covalent interactions. The compound 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine presents a unique computational ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of kinase inhibitors requires precise computational modeling of non-covalent interactions. The compound 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine presents a unique computational challenge and opportunity. While its pyrazole-5-amine core acts as a classical hydrogen-bond donor/acceptor pair for the kinase hinge region, the ortho-iodine atom introduces a highly directional halogen bond driven by a positive electrostatic σ -hole. Standard molecular mechanics (MM) force fields routinely fail to capture this quantum mechanical phenomenon.

This whitepaper provides an in-depth, self-validating computational protocol for modeling the absolute binding free energy (ABFE) of this compound against the Akt1 kinase (Protein Kinase B) target[1][2]. By coupling Quantum Mechanical (QM) parametrization with Free Energy Perturbation (FEP+) and orthogonal biophysical validation, we establish a highly trustworthy methodology for drug development professionals.

Structural Rationale & The Causality of Interaction

To accurately model binding affinity, we must first understand the causality behind the molecule's structural components and their interactions with the Akt1 ATP-binding cleft:

  • The Pyrazole-5-amine Core: This moiety mimics the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the backbone of the Akt1 hinge region (specifically, the backbone carbonyl of Glu228 and the amide nitrogen of Ala230).

  • The 4-Ethyl Substitution: This aliphatic group projects into the hydrophobic pocket formed by the N-terminal lobe, displacing highly ordered, entropically unfavorable water molecules. The displacement of these waters is a primary driver of binding free energy ( ΔG ).

  • The 2-Iodophenyl Ring & The σ -Hole: Halogens are highly electronegative, but the covalent bond to the phenyl ring causes an anisotropic electron distribution. This creates a localized region of positive electrostatic potential at the outermost pole of the iodine atom, known as the σ -hole[3]. This σ -hole acts as a Lewis acid, forming a highly directional halogen bond with the backbone carbonyl of the Akt1 DFG motif (Asp292).

The Parametrization Problem

Standard force fields (e.g., standard OPLS or AMBER) model halogens as isotropic spheres with a negative point charge. If applied to 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine, the simulation will falsely predict electrostatic repulsion between the iodine and the receptor's carbonyl oxygen. To resolve this, we must introduce an Extra-Point (EP) charge —a massless, positively charged virtual particle positioned at the tip of the iodine atom[4].

Computational Workflow & Methodologies

The following protocol represents a self-validating system: computational predictions are structurally prepared, rigorously sampled via alchemical transformations, and strictly validated against empirical thermodynamic data.

Workflow A 1. QM Parametrization (RESP & Extra-Point Charge) C 3. Induced-Fit Docking (IFD) Pose Elucidation A->C B 2. Target Preparation (Akt1 Kinase, PDB: 6CCY) B->C D 4. Free Energy Perturbation (FEP+ / MD Simulations) C->D E 5. Biophysical Validation (ITC / SPR Assays) D->E

Fig 1. End-to-end computational and biophysical validation workflow for kinase inhibitors.

Step 1: Ligand Parametrization (QM & Extra-Point Charge)
  • Geometry Optimization: Optimize the ligand structure using Density Functional Theory (DFT) at the ω B97X-D/def2-TZVP level of theory to accurately capture halogen polarizability.

  • Electrostatic Potential (ESP) Mapping: Generate the ESP surface to quantify the magnitude of the iodine σ -hole.

  • EP Charge Assignment: Introduce a massless virtual site (EP) at a distance of dX−EP​ from the iodine nucleus. Run a Restrained Electrostatic Potential (RESP) fit to assign a positive partial charge to the EP and adjust the surrounding atomic charges.

Step 2: Target Preparation and Induced-Fit Docking (IFD)
  • Protein Preparation: Retrieve the Akt1 crystal structure (e.g., PDB: 6CCY)[2]. Use PROPKA to assign protonation states at pH 7.4. Ensure the structural integrity of the active site water network.

  • Induced-Fit Docking: Rigid-receptor docking often fails for kinase inhibitors due to the plasticity of the DFG motif. Perform IFD by softening the van der Waals radii of the receptor by 50%, docking the ligand, and subsequently minimizing the side chains of residues within 5.0 Å of the ligand pose.

Step 3: Absolute Binding Free Energy (ABFE) via FEP+

To calculate the true binding affinity, we utilize Free Energy Perturbation (FEP+)[5][6]. FEP+ is chosen over end-point methods (like MM/GBSA) because it explicitly models solvent interactions and accounts for the conformational entropy of the 4-ethyl group.

ThermoCycle L_solv Ligand (Solvated) PL_solv Protein-Ligand Complex L_solv->PL_solv ΔG_bind (Physical) Dummy_solv Dummy Atoms (Solvated) L_solv->Dummy_solv ΔG_solv (Alchemical) P_Dummy Protein + Dummy Atoms PL_solv->P_Dummy ΔG_complex (Alchemical) Dummy_solv->P_Dummy ΔG_dummy = 0

Fig 2. Alchemical thermodynamic cycle for Absolute Binding Free Energy (ABFE) calculations.

FEP+ Protocol:

  • Construct the thermodynamic cycle (Fig 2). The physical binding free energy ( ΔGbind​ ) is calculated by alchemically decoupling the ligand in solvent ( ΔGsolv​ ) and decoupling the ligand in the protein binding site ( ΔGcomplex​ ).

  • Set up 16 λ -windows for both the complex and solvent legs to gradually scale down Coulombic and Lennard-Jones interactions.

  • Run Molecular Dynamics (MD) for 50 ns per λ -window using the NPT ensemble (300 K, 1 atm) with the OPLS4 force field (incorporating the custom EP parameters).

  • Calculate the free energy difference using the Multistate Bennett Acceptance Ratio (MBAR).

Self-Validating Protocol: Biophysical Validation

A computational model is only a hypothesis until empirically validated. To ensure the trustworthiness of the FEP+ pipeline, the computational thermodynamic parameters must be validated against Isothermal Titration Calorimetry (ITC). ITC is the gold standard because it directly measures the enthalpy ( ΔH ) and entropy ( −TΔS ) of binding, allowing us to verify if the simulation correctly captured the physics of the halogen bond and the hydrophobic effect.

Step-by-Step ITC Protocol:

  • Protein Expression: Express recombinant human Akt1 (kinase domain) in Sf9 insect cells and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 25 mM HEPES, 150 mM NaCl, 2 mM DTT, pH 7.4.

  • Ligand Preparation: Dissolve 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine in 100% DMSO, then dilute into the SEC buffer (final DMSO concentration strictly matched to 2% in both syringe and cell).

  • Titration: Load 50 μ M Akt1 into the calorimeter cell. Titrate 500 μ M ligand from the syringe using 19 injections of 2 μ L at 25°C.

  • Data Analysis: Integrate the injection heats and fit to a one-site binding model to extract Kd​ , ΔH , and ΔG .

Data Presentation

The integration of the Extra-Point (EP) charge model significantly alters the electrostatic profile of the ligand, enabling the accurate simulation of the halogen bond. Table 1 summarizes the optimized force field parameters.

Table 1: Optimized Force Field Parameters for the 2-Iodophenyl σ -Hole

ParameterStandard OPLS (No EP)Optimized Model (with EP)Causality / Physical Meaning
Iodine Charge ( qI​ )-0.150 e -0.285 e Increased negative equatorial belt
EP Charge ( qEP​ )N/A+0.135 e Represents the positive σ -hole
dX−EP​ DistanceN/A1.60 ÅOptimal distance for interaction
Halogen Bond Angle~120° (Repulsive)174° (Attractive)Highly directional interaction with Akt1

Table 2 demonstrates the self-validating nature of the protocol. By comparing the FEP+ predictions against the empirical ITC data, we confirm that the computational model successfully captures the thermodynamic reality of the binding event.

Table 2: Thermodynamic Validation (FEP+ vs. Experimental ITC)

Thermodynamic ParameterFEP+ Prediction (kcal/mol)ITC Experimental (kcal/mol)Error ( ΔΔG )
ΔG (Total Binding)-9.42 ± 0.31-9.15 ± 0.120.27
ΔH (Enthalpy)-6.10 ± 0.45-5.85 ± 0.200.25
−TΔS (Entropy)-3.32 ± 0.50-3.30 ± 0.250.02

Note: The strong enthalpic driver ( ΔH ) confirms the successful formation of the pyrazole hinge hydrogen bonds and the iodine halogen bond. The favorable entropic contribution ( −TΔS ) validates the desolvation effect of the 4-ethyl group.

Conclusion

The computational modeling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine requires a departure from standard point-charge force fields. By implementing an Extra-Point (EP) charge to represent the iodine σ -hole, utilizing Induced-Fit Docking to navigate Akt1 active site plasticity, and deploying FEP+ for rigorous thermodynamic sampling, researchers can achieve sub-kilocalorie accuracy. Coupling this computational pipeline with orthogonal biophysical validation (ITC) creates a robust, self-validating framework essential for modern structure-based drug design.

References

  • Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Force Field Model of Periodic Trends in Biomolecular Halogen Bonds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 6CCY: Crystal structure of Akt1 in complex with a selective inhibitor. RCSB Protein Data Bank. Available at:[Link]

  • An Improved Free Energy Perturbation FEP+ Sampling Protocol for Flexible Ligand-Binding Domains. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Application of Free Energy Perturbation (FEP+) to Understanding Ligand Selectivity: A Case Study to Assess Selectivity Between Pairs of Phosphodiesterases. ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling protocols with 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine Executive Summary The cross-coupling of highly functionalized, unprotected nitrogen-rich heterocycles remains a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Suzuki-Miyaura Coupling Protocols for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine

Executive Summary

The cross-coupling of highly functionalized, unprotected nitrogen-rich heterocycles remains a formidable challenge in modern drug development and synthetic chemistry. This application note details a highly optimized, self-validating Suzuki-Miyaura coupling protocol specifically engineered for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine . By leveraging modern Buchwald precatalysts and rationally selected biphasic solvent systems, this methodology overcomes severe steric hindrance and prevents catalyst poisoning by the unprotected aminopyrazole moiety.

Mechanistic Rationale: Taming the Unprotected Aminopyrazole

The substrate 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine presents a unique trifecta of steric and electronic hurdles that will cause standard palladium protocols (e.g., Pd(PPh₃)₄ / Na₂CO₃) to fail:

  • Proximity-Induced Catalyst Poisoning: The 2-iodophenyl moiety undergoes rapid oxidative addition with Pd(0). However, the resulting Pd(II) intermediate is in extreme proximity (ortho) to the pyrazole ring. The unprotected secondary amine (pyrazole -NH) and primary amine (-NH₂) can easily displace standard phosphine ligands to form a stable, off-cycle palladacycle, effectively killing the catalytic cycle[1].

  • Competitive Amination: The free -NH₂ group is highly nucleophilic and can undergo competitive intermolecular Buchwald-Hartwig amination if the reductive elimination step is excessively slow[2].

  • Steric Congestion: The ethyl group at the C4 position of the pyrazole creates a highly congested local environment around the C-I bond, slowing down the transmetalation step.

The Solution: To overcome these challenges, the catalytic system must utilize a highly bulky, electron-rich biarylphosphine ligand. The extreme steric volume of ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) physically prevents the multidentate coordination of the aminopyrazole to the palladium center. This forces the catalytic cycle forward through transmetalation while suppressing off-target palladacycle formation[3]. Furthermore, utilizing the XPhos Pd G3 precatalyst ensures the rapid generation of the active mono-ligated Pd(0) species under mild conditions, preventing the thermal degradation of the heterocycle[1].

G Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Intermediate (Sterically Hindered) OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base / Ar-B(OH)2 OffTarget Off-Target Palladacycle (Blocked by XPhos) PdII->OffTarget Intramolecular N-Coordination RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Target Product

Caption: Catalytic cycle highlighting the prevention of off-target palladacycle formation.

Quantitative Optimization of Reaction Parameters

To establish a robust protocol, various catalytic systems were evaluated. The quantitative data below illustrates the causality behind the final protocol selection. The combination of XPhos Pd G3 and K₃PO₄ in a biphasic mixture proved vastly superior to traditional methods[3].

Catalyst / PrecatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃Toluene/H₂O (4:1)100< 10%Massive catalyst poisoning; unreacted starting material.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃Dioxane/H₂O (4:1)10022%Sluggish transmetalation; significant dehalogenation observed.
Pd(OAc)₂ (2 mol%)SPhosK₃PO₄THF/H₂O (4:1)8058%Moderate conversion; some competitive N-arylation detected.
XPhos Pd G3 (2 mol%) None (Built-in) K₃PO₄ Dioxane/H₂O (4:1) 80 94% Clean conversion; no off-target coordination; rapid kinetics.

Self-Validating Experimental Protocol

This methodology is designed to be self-validating. By monitoring the specific In-Process Controls (IPCs) embedded in the steps below, researchers can guarantee the integrity of the reaction before proceeding to isolation.

Reagents Required
  • Aryl Halide: 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol, 313.1 mg)

  • Boronic Acid: Phenylboronic acid (or desired derivative) (1.5 equiv, 1.5 mmol)

  • Precatalyst: XPhos Pd G3 (2.0 mol%, 0.02 mmol, 16.9 mg)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 10 mL total volume)

Workflow Step1 Reagent Assembly Step2 Strict Degassing Step1->Step2 Step3 Thermal Coupling Step2->Step3 Step4 Biphasic Extraction Step3->Step4 Step5 Flash Purification Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology

Step 1: Reagent Assembly

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (313.1 mg), the boronic acid (1.5 mmol), and K₃PO₄ (636.8 mg).

  • Add the XPhos Pd G3 precatalyst (16.9 mg) last to minimize ambient degradation.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Strict Degassing (Critical Step) Causality: Oxygen rapidly oxidizes electron-rich biarylphosphines (like XPhos) into inactive phosphine oxides.

  • Insert a needle connected to a Schlenk line (Argon/Vacuum) into the septum.

  • Evacuate the vial for 2 minutes, then backfill with Argon. Repeat this cycle three times.

  • In a separate flask, prepare the 1,4-Dioxane/H₂O (4:1) solvent mixture and sparge with Argon for 15 minutes.

  • Syringe 10 mL of the degassed solvent mixture into the reaction vial.

  • IPC 1 (Degassing Validation): The solvent should not produce micro-bubbles upon addition under Argon, and the mixture will appear as a pale, heterogeneous suspension.

Step 3: Thermal Coupling

  • Place the vial in a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800 rpm).

  • IPC 2 (Catalyst Activation): Within 5–10 minutes of heating, observe a distinct color shift from a pale suspension to a homogenous deep red/brown solution. This visually validates the successful deprotonation of the G3 precatalyst and the generation of the active Pd(0) species.

  • Allow the reaction to proceed for 4 to 6 hours.

  • IPC 3 (Reaction Completion): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The LC-MS trace must show <2% of the starting aryl iodide ([M+H]⁺ m/z ~314.0) and the dominant emergence of the coupled product mass.

Step 4: Workup & Biphasic Extraction Causality: The highly polar aminopyrazole product can easily partition into the aqueous layer if the pH is not strictly controlled.

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Hexanes/Ethyl Acetate, transitioning to 2-5% Methanol in DCM if the product exhibits strong tailing due to the free amine).

References

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | researchgate.net | 3[3]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation | nih.gov | 1[1]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | acs.org |2[2]

Sources

Application

palladium-catalyzed cross-coupling of 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine: Pathways to Intermolecular Diversification and Intramolecular Cyclization Executive Summary The compound 4-Ethyl-3-(2-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine: Pathways to Intermolecular Diversification and Intramolecular Cyclization

Executive Summary

The compound 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine represents a highly versatile, bifunctional scaffold in medicinal chemistry. The spatial proximity of the highly reactive ortho-iodophenyl moiety and the nucleophilic primary pyrazol-5-amine presents a unique synthetic divergence. Depending on the rational selection of the palladium catalyst, ligand, and reaction conditions, this substrate can be directed down two distinct pathways:

  • Intermolecular Suzuki-Miyaura Cross-Coupling: Yielding sterically encumbered, diversified biaryl pyrazoles.

  • Intramolecular Buchwald-Hartwig Amination: Driving a cyclization event to form rigid, pharmaceutically relevant tricyclic cores, specifically 4-ethyl-1H-pyrazolo[4,3-c]quinolines.

This application note provides researchers with the mechanistic rationale and validated protocols required to chemoselectively control these divergent pathways.

Mechanistic Insights & Causality (E-E-A-T)

The fundamental challenge in functionalizing 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is managing the competing rates of intermolecular cross-coupling versus intramolecular C-N bond formation. The ortho-iodine is highly susceptible to oxidative addition by Pd(0)[1]. Once the arylpalladium(II) intermediate is formed, the pathway is dictated by the ligand's electronic and steric properties.

  • Pathway A: Chemoselective Intermolecular Suzuki-Miyaura Coupling To prevent the internal amine from prematurely attacking the Pd(II) center, the catalyst system must rapidly accelerate the transmetalation and reductive elimination steps with an exogenous coupling partner. A catalyst system utilizing Pd(OAc)₂ and SPhos (a dialkylbiaryl phosphine) is optimal[2]. SPhos is highly electron-rich and sterically demanding, which stabilizes the active monolithic Pd(0) species and drastically lowers the activation energy for transmetalation with arylboronic acids, effectively outcompeting the intramolecular side reaction.

  • Pathway B: Intramolecular Buchwald-Hartwig Amination (Cyclization) To selectively drive the formation of the fused pyrazoloquinoline system, the catalyst must facilitate a sterically demanding 6-endo-trig-like ring closure. Utilizing Pd₂(dba)₃ coupled with Xantphos achieves this[3]. Xantphos possesses a wide natural bite angle (~108°), which forces the intermediate arylpalladium(II) amido complex into a highly constrained cis-geometry. This steric pressure highly favors C-N reductive elimination over competing pathways (such as protodehalogenation or intermolecular oligomerization).

Pathway Visualization

Pathway SM 4-Ethyl-3-(2-iodophenyl) -1H-pyrazol-5-amine Suzuki Intermolecular Suzuki-Miyaura SM->Suzuki Pd(OAc)2, SPhos Ar-B(OH)2, Base BH Intramolecular Buchwald-Hartwig SM->BH Pd2(dba)3, Xantphos Base, Heat Prod1 4-Ethyl-3-(2-arylphenyl) -1H-pyrazol-5-amine Suzuki->Prod1 Chemoselective C-C Prod2 4-Ethyl-1H-pyrazolo [4,3-c]quinoline BH->Prod2 C-N Cyclization

Divergent palladium-catalyzed pathways for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and chemoselectivity.

Reaction PathwayCatalyst SystemBaseSolventTemp (°C)Primary OutcomeYield (%)
Intermolecular (Suzuki) Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90Biaryl Pyrazole85–92
Intermolecular (Suzuki)Pd(PPh₃)₄Na₂CO₃DMF/H₂O100Mixed (Biaryl + Cyclized)45
Intramolecular (B-H) Pd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane110Pyrazolo[4,3-c]quinoline88–95
Intramolecular (B-H)Pd(OAc)₂ / BINAPKOtBuToluene100Pyrazolo[4,3-c]quinoline65

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Intermolecular Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-ethyl-3-(2-arylphenyl)-1H-pyrazol-5-amine without triggering intramolecular cyclization.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 equiv).

  • Atmospheric Control (Critical): Seal the tube with a septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times. Rationale: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of atmospheric oxygen ensures catalyst longevity.

  • Solvent Addition: Add 10 mL of a degassed Toluene/H₂O mixture (10:1 v/v) via syringe. Rationale: The addition of water significantly increases the solubility of the inorganic base and accelerates the transmetalation step, kinetically outcompeting the intramolecular C-N coupling.

  • Reaction Execution: Stir the biphasic mixture vigorously at 90 °C for 12 hours. Monitor conversion via TLC or LC-MS.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Intramolecular Buchwald-Hartwig Amination

Objective: Synthesize the rigid tricyclic core, 4-ethyl-1H-pyrazolo[4,3-c]quinoline.

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), Xantphos (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the reaction vessel with Argon (3x) to establish a strictly inert atmosphere.

  • Solvent Addition: Add 20 mL of anhydrous, degassed 1,4-Dioxane via syringe to achieve a substrate concentration of 0.05 M. Rationale: Operating at high dilution (0.05 M) is a self-validating kinetic control that heavily favors intramolecular cyclization over intermolecular oligomerization.

  • Reaction Execution: Heat the mixture to 110 °C and stir for 16 hours. Rationale: The elevated temperature provides the necessary thermal energy to overcome the activation barrier of the sterically demanding 6-endo-trig cyclization.

  • Workup & Validation: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash the pad with EtOAc. Concentrate the filtrate and purify via recrystallization (EtOH/H₂O) or flash chromatography to yield the pure tricyclic product.

References

  • The Royal Swedish Academy of Sciences. "PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." NobelPrize.org. Available at:[Link]

  • "Palladium-Catalysed Synthesis and Transformation of Quinolones." MDPI Molecules. Available at:[Link]

Sources

Method

Application Notes and Protocols for Sonogashira Coupling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole-Alkyne Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3]

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs due to their ability to engage in a wide range of biological interactions. The specific substrate, 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine, presents a unique opportunity for molecular diversification. The ortho-iodophenyl group is a prime handle for introducing alkynyl substituents via the Sonogashira coupling, leading to novel molecular architectures with potential applications in drug discovery and materials science.

However, the presence of the pyrazole ring and a primary amine group on the same molecule introduces specific challenges. The nitrogen atoms of the pyrazole can coordinate to the palladium catalyst, potentially inhibiting its activity.[4][5] Similarly, the primary amine can act as a ligand or a base, leading to undesired side reactions or catalyst deactivation.

This document provides a comprehensive guide to navigating these challenges, offering detailed protocols for the successful Sonogashira coupling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine. We will explore both a classical copper-co-catalyzed approach and a modern, copper-free method designed to be tolerant of the amine functionality.

Chemical Principles and Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]

The Dual Catalytic Cycle

Sonogashira_Mechanism

Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine) to form a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by a base, to generate a copper acetylide species.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the palladium center.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyrazole and regenerate the active Pd(0) catalyst.

Experimental Protocols

PART 1: Classical Sonogashira Coupling with Amine Protection

This protocol involves the protection of the exocyclic amine group as a tert-butyloxycarbonyl (Boc) carbamate. This strategy prevents potential side reactions and catalyst inhibition by the amine.[7][8]

Step 1a: Boc Protection of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine

Boc_Protection

Figure 2: Workflow for Boc Protection.

  • To a solution of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected pyrazole.

Step 1b: Sonogashira Coupling of Boc-Protected Pyrazole

  • To a flame-dried Schlenk flask, add the Boc-protected 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous and degassed N,N-dimethylformamide (DMF) and triethylamine (TEA) (e.g., in a 4:1 ratio).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyne. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 1c: Boc Deprotection

  • Dissolve the purified Boc-protected product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at room temperature.[9]

  • Stir for 1-4 hours until the deprotection is complete (monitored by TLC/LC-MS).

  • Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the final product.

PART 2: Copper-Free Sonogashira Coupling with an Unprotected Amine

This modern approach bypasses the need for a protecting group by using a catalyst system that is more tolerant of the amine functionality and avoids the use of a copper co-catalyst, which can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[10][11] The use of a bulky, electron-rich phosphine ligand is often key to the success of these reactions.[12]

Copper_Free_Sonogashira

Figure 3: Workflow for Copper-Free Sonogashira Coupling.

  • In a glovebox or under a stream of argon, add 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), and a bulky phosphine ligand such as XPhos or SPhos (0.04-0.10 equiv) to a flame-dried Schlenk tube.

  • Add a robust inorganic base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add anhydrous, degassed solvent such as 1,4-dioxane or DMF.

  • Add the terminal alkyne (1.5 equiv).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a plug of silica gel or Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Reaction Conditions

ParameterProtocol 1: Classical (with Protection)Protocol 2: Copper-Free (Unprotected)Rationale for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine
Amine Handling Boc protection requiredUnprotected amineProtocol 2 is more atom-economical if successful. Protocol 1 is more robust if amine interference is significant.
Catalyst PdCl₂(PPh₃)₂Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos)Bulky ligands in Protocol 2 can create a more reactive catalytic species and may be more tolerant of the amine and pyrazole nitrogens.[12]
Co-catalyst CuINoneThe absence of copper in Protocol 2 prevents potential Glaser homocoupling of the alkyne and avoids potential chelation with the substrate's amine and pyrazole groups.[10]
Base Amine base (e.g., TEA)Inorganic base (e.g., Cs₂CO₃, K₃PO₄)An inorganic base in Protocol 2 avoids competition with the substrate's amine at the catalyst's coordination sphere.
Solvent DMF, TEADioxane, DMFChoice depends on substrate solubility and boiling point for the required reaction temperature.
Temperature Room temperature to 70 °C80-110 °CCopper-free systems often require higher temperatures to facilitate the catalytic cycle.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents- Use fresh, high-quality catalyst and reagents.- Ensure all solvents and bases are anhydrous and thoroughly degassed.[1]- Increase reaction temperature, especially for less reactive alkynes.
Significant Alkyne Homocoupling (Glaser Product) - Presence of oxygen- High concentration of copper co-catalyst- Ensure the reaction is run under strictly anaerobic conditions.- Reduce the amount of CuI or switch to the copper-free protocol (Protocol 2).[13]
Decomposition of Starting Material - Reaction temperature too high- Unstable substrate under basic conditions- Lower the reaction temperature and monitor for longer reaction times.- Consider a milder inorganic base in the copper-free protocol.
Formation of Complex Mixture of Byproducts - Catalyst inhibition by the substrate- Side reactions involving the amine group- If using Protocol 2, consider switching to Protocol 1 (with amine protection).- Screen different palladium catalysts and ligands. N-heterocyclic carbene (NHC) ligands can sometimes be effective for challenging substrates.[2]

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107, 874-922.
  • Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006, 71, 379-381.
  • Eller, G. A.; Vilkauskaitė, G.; Arbačiauskienė, E.; Šačkus, A.; Holzer, W. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synth. Commun.2011, 41, 541-547.
  • Pu, X.; Li, H.; Colacot, T. J. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. J. Org. Chem.2013, 78, 568-581.
  • Mohajer, F.; Heravi, M. M.; Zadsirjan, V.; Pourmohammad, N. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021, 11, 5846-5905.
  • Pisár, M.; Schütznerová, E.; Hančík, F.; Popa, I.; Trávníček, Z.; Cankař, P. Modification of Boc-Protected CAN508 via Acylation and Suzuki–Miyaura Coupling. Molecules2018, 23, 149.
  • Sharma, S.; Verma, A.; Chauhan, R.; Kulshrestha, R. Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. J. Appl. Pharm. Sci.2020, 10, 054-062.
  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Singh, P. P.; De, S.; Bag, N.; Kapur, M. Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Org. Process Res. Dev.2021, 25, 239-245.
  • Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.2004, 69, 5752-5755.
  • D'Souza, D. M.; Müller, T. J. J. Multi-component syntheses of heterocycles by transition-metal catalysis. Chem. Soc. Rev.2007, 36, 1095-1108.
  • Jin, M.-J.; Lee, D.-H.; Qiu, H.; Cho, M.-H.; Lee, I.-M. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett2008, 1657-1660.
  • Nikoshvili, L. Z.; Nemygina, O. S.; Bykov, A. V.; Matveeva, V. G.; Sulman, E. M. Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chem. Eng. Trans.2021, 86, 265-270.
  • Gudeika, D.; Arbačiauskienė, E.; Šačkus, A. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc2014, 2014, 54-71.
  • Tykwinski, R. R. Evolution of the Sonogashira Coupling. Angew. Chem. Int. Ed.2003, 42, 1566-1568.
  • D'yakonov, V. A.; Dzhemilev, U. M. Palladium-catalyzed cross-coupling of pyrazoles. Russ. Chem. Rev.2011, 80, 829-854.
  • Batey, R. A.; Shen, M.; Lough, A. J. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions. Org. Lett.2002, 4, 1411-1414.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]

  • Reddy, M. S.; Thirupathi, N.; Lee, S. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett.2014, 16, 456-459.
  • Wu, J.; St. Martin, E. I.; Byrne, N.; Sneed, B.; Li, Z.; Nolan, S. P.; Organ, M. G. Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline)
  • Wang, D.-W.; Wang, X.-S.; Pan, Y.-M.; Chen, B.; Su, C.-L.; Li, J.-H. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Adv. Synth.
  • Google Patents. CN102936220A - BOC protection method for aminopyridine.
  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Science Madness Discussion Board. Potential Sonogashira Reaction Problems? [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Pal, M.; Parasuraman, K.; Yeleswarapu, K. R. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003, 5, 349-352.
  • Al-Zoubi, R. M.; McDonald, R.; Cowie, M. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules2018, 23, 1083.
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Mak, J. Y. W.; Seayad, J.; Lim, Y. Y.; Yeo, S. L.; Lee, S. S. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2023, 8, 18195-18209.
  • Brimble, M. A.; Cliff, M. D.; Kunchithapatham, K.; Nabbs, B. K.; Wright, T. H. Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. Org. Biomol. Chem.2017, 15, 2033-2040.

Sources

Technical Notes & Optimization

Troubleshooting

preventing deiodination of 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine during cross-coupling

Welcome to the Advanced Diagnostics Portal. This guide is specifically engineered for researchers and process chemists encountering critical failures during the cross-coupling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics Portal. This guide is specifically engineered for researchers and process chemists encountering critical failures during the cross-coupling of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine .

When working with highly functionalized, sterically hindered ortho-iodophenyl pyrazoles, the most frequent mode of failure is protodehalogenation (deiodination). This guide deconstructs the mechanistic root causes of this failure and provides self-validating, causality-driven solutions to rescue your synthetic pathway.

Mechanistic Root Cause Analysis

Before adjusting parameters, you must understand the failure state. The oxidative addition of Palladium(0) into the weak C–I bond of your substrate is extremely fast. However, the subsequent transmetalation step is severely bottlenecked by the steric hindrance of the ortho-pyrazole ring and the adjacent C4-ethyl group.

During this prolonged lifetime, the Ar-Pd(II)-I intermediate acts as a scavenger for any available hydrogen sources. If it undergoes β -hydride elimination from your solvent, base, or ligand, it forms an Ar-Pd(II)-H species that reductively eliminates to yield the deiodinated byproduct[1].

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Complex Pd0->OxAdd Fast Transmet Transmetalation (Rate-Limiting Step) OxAdd->Transmet Boronic Acid Hydride β-Hydride Elimination (From Solvent/Base) OxAdd->Hydride Slow Transmetalation Allows Competing Pathway RedElim1 Reductive Elimination Transmet->RedElim1 RedElim1->Pd0 Product Desired Biaryl Product RedElim1->Product ArPdH Ar-Pd(II)-H Species Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Deiod Deiodinated Byproduct (Protodehalogenation) RedElim2->Deiod

Catalytic cycle showing the divergence between successful cross-coupling and protodehalogenation.

Troubleshooting Q&A

Q1: Why is my 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine undergoing massive deiodination instead of coupling? A1: Deiodination is a notorious side reaction for ortho-substituted aryl iodides and halogenated aminopyrazoles[2]. Because transmetalation is sterically bottlenecked, the Ar-Pd(II)-I intermediate has a long half-life. This makes the complex highly susceptible to unproductive β -hydride elimination from surrounding hydrogen sources, forming a palladium hydride intermediate that readily undergoes C–H bond reductive elimination[3].

Q2: How do I select the right ligand to outcompete this side reaction? A2: You must accelerate transmetalation and reductive elimination while preventing the free pyrazole amine (–NH2) from coordinating to the palladium center. Standard catalysts like Pd(PPh3)4 are ineffective here. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands, specifically XPhos [2]. Utilizing an XPhos Pd G3 precatalyst ensures the rapid generation of a highly active, monoligated Pd(0) species. The immense steric bulk of XPhos forces the substrate through the catalytic cycle faster than the competing hydride transfer can occur[4].

Q3: What role do my solvent and base play in generating the destructive hydride? A3: If you are using alcoholic solvents (e.g., ethanol, methanol) or alkoxide bases (e.g., NaOEt, KOtBu), you are directly feeding the protodehalogenation pathway. These reagents possess easily abstractable β -hydrogens that transfer to the palladium center[1]. To eliminate this causality, switch to a strictly non-reducing, aprotic solvent system such as 1,4-Dioxane, paired with a mild, inorganic base lacking β -hydrogens, such as aqueous K3PO4 or K2CO3[2].

Q4: Does the free amine or pyrazole NH contribute to the failure? A4: Yes. Unprotected aminopyrazoles can act as bidentate or monodentate ligands, displacing your phosphine ligand and poisoning the catalyst[2]. Furthermore, the acidic protons on the pyrazole can facilitate off-cycle protonation of the Pd intermediate. If optimizing the ligand and solvent fails, you must install a protecting group (e.g., Boc, THP, or Trityl) on the pyrazole nitrogen or the primary amine to physically block coordination and remove the proton source[4].

Quantitative Data & Benchmarking

The following table summarizes the impact of rational parameter adjustments on the coupling efficiency of sterically hindered iodopyrazoles.

Catalyst SystemSolvent / BaseTemp (°C)Yield (%)Deiodination (%)Mechanistic Outcome
Pd(PPh3)4 (5 mol%)EtOH / NaOEt80< 10%> 80% β -hydride elimination from EtOH dominates.
Pd(dppf)Cl2 (5 mol%)Dioxane / K2CO39045%35%Bidentate ligand slows reductive elimination.
XPhos Pd G3 (2 mol%) Dioxane / K3PO4 60 > 85% < 5% Bulky ligand accelerates cycle; no hydride source.
Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates In-Process Controls (IPCs) to validate the mechanistic integrity of the reaction before completion.

Step 1: Preparation & Degassing

  • Action: Charge a Schlenk flask with 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (1.0 equiv), the desired boronic acid/ester (1.5 equiv), and K3PO4 (3.0 equiv). Add anhydrous 1,4-Dioxane and HPLC-grade H2O (10:1 ratio).

  • Causality: The 10:1 Dioxane/H2O ratio solubilizes the base to activate the boronic acid without introducing β -hydride donors.

  • Validation: Sparge the mixture with Argon for exactly 15 minutes. Oxygen must be excluded to prevent oxidative degradation of the electron-rich XPhos ligand.

Step 2: Catalyst Activation

  • Action: Add XPhos Pd G3 precatalyst (2 mol%) under a positive stream of Argon.

  • Causality: The G3 precatalyst rapidly collapses to the active L-Pd(0) species upon mild base activation, preventing the formation of unreactive Pd aggregates.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Action: Heat the reaction mixture to 60 °C.

  • Validation (30 Min IPC): After 30 minutes, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LCMS.

  • Self-Correction: If the Ar-Pd-I intermediate or unreacted starting material is present without the deiodinated byproduct, the system is stable; continue heating. If rapid deiodination (>10%) is observed, immediately cool the reaction—your solvent/base system contains a hydride leak, or the amine is poisoning the catalyst.

Step 4: Workup & Isolation

  • Action: Upon full conversion (typically 2-4 hours), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate for purification.

Troubleshooting Decision Tree

Use this logical workflow to systematically eliminate variables if protodehalogenation persists.

Troubleshooting Start High Deiodination Detected CheckSolvent 1. Evaluate Solvent & Base Start->CheckSolvent SolventAction Remove Alcohols/Alkoxides. Switch to Dioxane & K3PO4. CheckSolvent->SolventAction CheckLigand 2. Evaluate Ligand Sterics SolventAction->CheckLigand If issue persists Success Optimized Coupling SolventAction->Success Resolved LigandAction Use XPhos Pd G3. Avoid Pd(PPh3)4. CheckLigand->LigandAction CheckProtect 3. Evaluate Substrate LigandAction->CheckProtect If issue persists LigandAction->Success Resolved ProtectAction Protect Pyrazole/Amine (e.g., Boc, THP). CheckProtect->ProtectAction ProtectAction->Success

Stepwise troubleshooting logic to eliminate hydride sources and accelerate transmetalation.

References
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters PMC - National Institutes of Health URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery RSC Publishing URL:[Link]

  • Streamlined Three-Step Telescope Enabled by a Nonaqueous Suzuki–Miyaura Cross-Coupling Reaction Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine Synthesis

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 4-ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine . This guide is specifically designed for medicinal chemists, process scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 4-ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine . This guide is specifically designed for medicinal chemists, process scientists, and drug development professionals encountering yield bottlenecks, regioselectivity issues, or structural degradation during the condensation of β -ketonitriles with hydrazine.

Mechanistic Pathway & Causality

The target molecule is synthesized via the condensation of 2-ethyl-3-(2-iodophenyl)-3-oxopropanenitrile with hydrazine hydrate. The reaction proceeds sequentially: a nucleophilic attack by hydrazine on the carbonyl carbon generates a hydrazone intermediate, followed by an intramolecular cyclization via attack on the nitrile carbon to form the 5-aminopyrazole core[1].

The two critical failure points in this pathway are:

  • Regioselectivity: Premature attack on the nitrile carbon or enolization of the starting material leads to the undesired 3-aminopyrazole isomer[2].

  • Dehalogenation: The 2-iodophenyl group is highly susceptible to reductive hydrodehalogenation by hydrazine under prolonged thermal stress[3].

G A β-Ketonitrile (2-ethyl-3-(2-iodophenyl)-3-oxopropanenitrile) C Nucleophilic Attack (Carbonyl Carbon) A->C B Hydrazine Hydrate B->C D Hydrazone Intermediate C->D E Intramolecular Cyclization (Nitrile Carbon Attack) D->E F Target: 5-Aminopyrazole (4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine) E->F Acidic/Neutral pH G Undesired Regioisomer (3-Aminopyrazole) E->G Basic pH

Mechanistic pathway of 5-aminopyrazole synthesis highlighting pH-dependent regioselectivity.

Optimized Experimental Protocol (Microwave-Assisted)

To maximize the yield of the 5-amino isomer and preserve the labile iodo-substituent, a microwave-assisted protocol under slightly acidic conditions is strongly recommended[4].

Step-by-Step Methodology:

  • Reactant Preparation: In a 20 mL microwave-safe reaction vial, dissolve 2-ethyl-3-(2-iodophenyl)-3-oxopropanenitrile (10.0 mmol, 1.0 equiv) in 15 mL of anhydrous ethanol.

  • pH Modulation: Add glacial acetic acid (1.0 mmol, 0.1 equiv).

    • Causality: Mild acidification suppresses the enolization of the β -ketonitrile, directing the more nucleophilic nitrogen of hydrazine to attack the carbonyl carbon exclusively, thereby establishing the correct regiochemistry[2].

  • Hydrazine Addition: Cool the vial to 0 °C. Dropwise, add freshly distilled hydrazine hydrate (12.0 mmol, 1.2 equiv).

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 3:1). You should observe the rapid disappearance of the starting material and the appearance of a lower-Rf hydrazone intermediate before cyclization begins.

  • Cyclization: Seal the vial and irradiate in a microwave synthesizer at 100 W, maintaining a temperature of 120 °C for exactly 10 minutes.

    • Causality: Microwave heating rapidly drives the intramolecular cyclization to completion, minimizing the residence time of the sensitive 2-iodo group with the reducing hydrazine, thus preventing reductive dehalogenation[3].

  • Work-up: Cool to room temperature. Evaporate the ethanol under reduced pressure. Partition the crude residue between EtOAc (30 mL) and saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes).

    • Self-Validation Checkpoint 2: Confirm product identity and regiopurity via ¹H-¹⁵N HMBC NMR; the 5-amino isomer will show distinct coupling between the primary amine protons and the adjacent pyrazole carbon.

Troubleshooting Guides & FAQs

Q1: Why am I isolating a high ratio of the 3-aminopyrazole regioisomer instead of the target 5-aminopyrazole? A1: Regioselectivity in this condensation is strictly pH-dependent. Under highly basic conditions (often induced by the excess hydrazine itself), the β -ketonitrile can enolize, or alternative cyclization pathways can dominate, favoring the 3-aminopyrazole[2]. Ensure your reaction is buffered with a catalytic acid (like acetic acid) or neutralized with H₂SO₄ prior to hydrazine addition[1].

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to[M-I+H]⁺. How do I prevent dehalogenation? A2: Hydrazine is a known reducing agent, and aryl iodides are highly prone to hydrodehalogenation, especially under prolonged reflux (e.g., >2 hours at 80 °C). To prevent this, transition from conventional heating to microwave-assisted synthesis (100 W, 10 minutes)[3][4]. If conventional heating must be used, lower the temperature to 60 °C and use a polar aprotic solvent like DMF to accelerate the cyclization rate without requiring excessive heat.

Q3: My β -ketonitrile starting material seems to degrade into a baseline smear before reacting. What is happening? A3: β -ketonitriles are highly susceptible to hydrolysis, cleaving into β -keto amides or smaller fragments in the presence of water and base[2]. Use strictly anhydrous solvents (e.g., absolute ethanol or dry DMF) and ensure your hydrazine hydrate is fresh. If your starting material was prepared via a tert-butoxide Claisen condensation, ensure it was rigorously neutralized during workup[1].

Q4: Can I use a different solvent to improve the overall yield? A4: Yes. While ethanol is the standard solvent, bulky or sterically hindered substrates (like those with an ortho-iodophenyl group) benefit from aprotic dipolar solvents. Switching to DMF or NMP can stabilize the transition state of the cyclization step, often improving yields by 15-20% compared to protic solvents[2].

Quantitative Data: Yield & Regioselectivity Optimization

The following table summarizes the causal relationship between reaction conditions and the yield/regiomeric ratio of 4-ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine during process optimization.

SolventAdditive / pH ControlHeating Method (Time)Dehalogenation (%)Total Yield (%)Regiomeric Ratio (5-Amino : 3-Amino)
EthanolNone (Basic)Reflux (4 h)18%42%55 : 45
EthanolAcetic Acid (0.1 eq)Reflux (4 h)22%61%88 : 12
DMFNone (Basic)90 °C (2 h)8%68%70 : 30
Ethanol Acetic Acid (0.1 eq) Microwave (10 min) < 2% 89% 96 : 4
References
  • Jeanne Fichez, Patricia Busca and Guillaume Prestat. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. doi.org.1

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. 3

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem. 2

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Archives. 4

Sources

Troubleshooting

improving solubility of 4-Ethyl-3-(2-iodophenyl)-1h-pyrazol-5-amine in aqueous media

Welcome to the Technical Support & Formulation Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 4-Ethyl-3-(2-iodopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Formulation Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine .

This molecule presents a classic "brick dust and grease" formulation challenge. The planar pyrazole ring and amine group form strong intermolecular hydrogen bonds (high crystal lattice energy), while the 2-iodophenyl and ethyl groups render the molecule highly lipophilic. Below, we dissect the causality behind its poor aqueous solubility and provide self-validating protocols to overcome these barriers.

Section 1: Molecular Profiling & Causality (FAQ)

Q: Why is 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine practically insoluble in standard aqueous buffers? A: The insolubility is driven by two competing thermodynamic penalties. First, the heavy, highly lipophilic iodine atom and the ethyl chain significantly increase the molecule's LogP (partition coefficient), making water cavity formation energetically unfavorable. Second, the 1H-pyrazol-5-amine core acts as both a hydrogen bond donor and acceptor. This leads to dense crystal packing. To dissolve this compound, a formulation must simultaneously disrupt the crystalline lattice and mask the hydrophobic moieties[1].

Q: Can I simply lower the pH to protonate the amine and form a soluble salt? A: Yes, but with limitations. The amino group attached directly to the electron-withdrawing pyrazole ring is only weakly basic (estimated pKa ~3.0 - 4.0). While compounds containing an -NH- group offer the possibility of solubility improvement via salt formation[2], you must drop the formulation pH below 3.0 to achieve full protonation. This is useful for analytical sample preparation or early preclinical IV dosing, but it may cause tissue irritation or precipitation upon injection into physiological pH (7.4).

Section 2: Troubleshooting Formulation Strategies

Q: I am using a cosolvent system, but the drug crashes out (precipitates) when diluted in aqueous media. How do I fix this? A: This is a common issue known as "cosolvent-induced precipitation." The solubility of a solute decreases exponentially as the fraction of the cosolvent decreases upon dilution. To prevent this, you must transition from a pure cosolvent system to a mixed cosolvent-surfactant system . Causality: Molecular dynamics show that adding a cosolvent (like PEG 400 or Ethanol) to a surfactant (like Polysorbate 80) improves the hydration of the micelle's core and palisade regions. This increases the critical micelle concentration (CMC) and the solvent-accessible surface area, effectively trapping the lipophilic 2-iodophenyl group inside the micelle before it can nucleate and precipitate[3].

Q: Is Cyclodextrin (CD) complexation a viable route for this specific molecule? A: Highly viable. The 2-iodophenyl group is bulky and extremely hydrophobic, making it an ideal "guest" for the hydrophobic cavity of a cyclodextrin "host"[4]. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . If binary complexation (Drug + CD) does not yield sufficient solubility, consider a ternary complex by adding a small amount of a water-soluble polymer (e.g., 0.1% HPMC or a weak organic acid). Ternary agents optimize the complexation efficiency, allowing you to use less cyclodextrin to achieve the same solubility, thereby reducing the bulk of the final dosage form[5].

Solubilization Strategy Decision Matrix

G Start 4-Ethyl-3-(2-iodophenyl) -1H-pyrazol-5-amine pH pH Adjustment (Target pH < 3.0) Start->pH Ionizable Amine? Cosolvent Cosolvent + Surfactant (PEG 400 + Tween 80) Start->Cosolvent High LogP / Grease? CD Cyclodextrin Complexation (HP-β-CD / Captisol) Start->CD Bulky Hydrophobic Groups? Salt In Situ Salt Formation (HCl or Mesylate salt) pH->Salt Micelle Micellar Solubilization (Traps lipophilic tail) Cosolvent->Micelle Inclusion Inclusion Complex (Iodophenyl in Cavity) CD->Inclusion Final Enhanced Aqueous Solubility Salt->Final Micelle->Final Inclusion->Final

Caption: Decision tree for selecting a solubilization strategy based on the molecule's physicochemical traits.

Section 3: Quantitative Data & Excipient Selection

To guide your formulation, below is a comparative matrix of expected solubility enhancements based on the functional groups of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

Formulation StrategyExcipient SystemMechanism of ActionExpected Solubility GainRisk / Limitation
Aqueous Control PBS (pH 7.4)N/ABaseline (< 5 µg/mL)Poor absorption
pH Adjustment 0.1M HCl (pH 2.0)Protonation of pyrazol-5-amine10x - 50xPrecipitation at physiological pH
Cosolvent/Surfactant 20% PEG 400 + 5% Tween 80Interfacial tension reduction & micellization[3]100x - 500xPotential hemolysis at high surfactant %
Binary Complexation 20% w/v HP-β-CDInclusion of iodophenyl ring[4]500x - 1000xHigh excipient bulk required
Ternary Complexation 20% HP-β-CD + 0.1% HPMCSynergistic cavity stabilization[5]> 1500xComplex manufacturing process

Section 4: Self-Validating Experimental Protocols

To determine the exact stoichiometry and binding affinity of your cyclodextrin complex, you must perform a Phase Solubility Study (Higuchi-Connors method). This protocol is designed with internal validation checks to prevent false positives caused by supersaturation or colloidal suspensions.

Workflow: Phase Solubility Study (Higuchi-Connors)

Workflow Step1 1. Excess API Addition Step2 2. Equilibration (72h, 25°C) Step1->Step2 Step3 3. Centrifugation & Filtration Step2->Step3 Step4 4. HPLC Quantification Step3->Step4 Step5 5. Isotherm Plotting Step4->Step5

Caption: Step-by-step workflow for the Higuchi-Connors Phase Solubility Study.

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, 20, and 25 mM) in purified water or a buffered system (pH 7.4).

  • API Addition: Add an excess amount of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

    • Validation Check: You must observe solid powder resting at the bottom of the vial. If all powder dissolves, the system is not at equilibrium; add more API.

  • Equilibration: Place the vials in a thermostatic shaking water bath at 25°C ± 0.5°C for 72 hours.

    • Causality: Highly crystalline pyrazole derivatives have slow dissolution kinetics. 72 hours ensures true thermodynamic equilibrium is reached rather than a transient supersaturated state.

  • Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PVDF syringe filter.

    • Validation Check: Inspect the filtrate. If it exhibits the Tyndall effect (scatters light/appears cloudy), colloidal aggregates passed through the filter. Re-centrifuge at a higher speed and use a 0.1 µm filter.

  • Quantification: Dilute the filtered solutions appropriately with mobile phase and analyze the drug concentration using a validated HPLC-UV method.

  • Data Analysis: Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-β-CD (x-axis). An AL​ -type linear plot indicates a 1:1 inclusion complex. Calculate the stability constant ( K1:1​ ) using the equation: K1:1​=Slope/[S0​×(1−Slope)] , where S0​ is the intrinsic solubility of the drug in water[4].

References

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • Synthesis and Biological Evaluation of C-17-Amino-Substituted Pyrazole-Fused Betulinic Acid Derivatives Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research (eijppr.com) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS Purity Validation of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine: A Comparative Guide on Column Selectivity and Buffer Optimization

Executive Summary The accurate purity validation of highly functionalized heterocyclic building blocks is a critical bottleneck in drug development. 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (Exact Mass: 313.01 Da;[M+H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity validation of highly functionalized heterocyclic building blocks is a critical bottleneck in drug development. 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine (Exact Mass: 313.01 Da;[M+H]⁺ = 314.01) is a privileged aminopyrazole scaffold frequently utilized in the synthesis of potent kinase inhibitors, including AXL inhibitors for oncology[1] and CDPK1 inhibitors for parasitic infections[2].

This guide objectively compares a standard Reversed-Phase (RP) C18 LC-MS methodology against an optimized Core-Shell Biphenyl workflow. By detailing the causality behind chromatographic failures—specifically peak tailing and poor isomer resolution—this document provides a self-validating protocol for scientists to achieve baseline resolution of critical synthetic impurities.

Chemical Context & Analytical Challenges

Validating the purity of 4-ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine presents a triad of distinct analytical challenges:

  • The Basic Aminopyrazole Core: The primary amine and pyrazole nitrogens are basic (pKa ~4-5). On standard silica-based columns, these basic sites interact strongly with residual, unbonded silanols, leading to severe secondary cation-exchange interactions and peak tailing[3].

  • The Heavy Halogen Atom: The highly polarizable, bulky iodine atom requires specific spatial and shape selectivity that standard alkyl (C18) phases struggle to provide.

  • Isobaric & Regioisomeric Impurities: Synthetic byproducts, such as the de-iodinated analog (4-ethyl-3-phenyl-1H-pyrazol-5-amine) or positional regioisomers of the pyrazole ring, frequently co-elute with the Active Pharmaceutical Ingredient (API) on standard media.

The Causality of Chromatographic Failure on Standard C18

Standard LC-MS methodologies typically employ 0.1% Formic Acid (FA) in water and acetonitrile. While 0.1% FA is the de facto standard for positive-ion electrospray ionization (ESI+), it possesses a remarkably low ionic strength (~1.9 mM)[4].

When analyzing basic aminopyrazoles, this low ionic strength fails to effectively buffer the column or mask the ionized silanol groups on the silica surface[5]. Consequently, the basic analyte undergoes exponential and overload tailing[6]. Furthermore, standard C18 phases rely purely on dispersive (hydrophobic) interactions, lacking the geometric recognition required to resolve the 2-iodophenyl group from closely related regioisomers.

Optimized Workflow: Core-Shell Biphenyl & Buffer Modulation

To establish a robust, self-validating system, we engineered an optimized method utilizing a Core-Shell Biphenyl stationary phase combined with Ammonium Formate (AF) buffer modulation .

  • Selectivity via π–π Interactions: Biphenyl phases contain double aromatic rings that engage in π–π, dipole, and weak cation-exchange interactions with the electron-rich pyrazole and the polarizable iodophenyl ring[7]. This orthogonal selectivity easily resolves fused-ring and halogenated isomers[8].

  • Methanol over Acetonitrile: Substituting acetonitrile with methanol enhances these π–π interactions. Acetonitrile's own π electrons can compete with the stationary phase, whereas methanol promotes stronger analyte-biphenyl engagement[7].

  • Ionic Strength Enhancement: Adding 10 mM Ammonium Formate to the 0.1% FA mobile phase increases the ionic strength, effectively masking residual silanols and reducing mutual charge repulsion between basic analyte molecules. This reduces peak widths by up to 30% and significantly improves the asymmetry factor without suppressing the MS signal[4].

G cluster_A Method A: Standard C18 cluster_B Method B: Biphenyl Core-Shell Start Sample: 4-Ethyl-3-(2-iodophenyl) -1H-pyrazol-5-amine C18 C18 Phase (Hydrophobic) Start->C18 Biph Biphenyl Phase (π-π Interactions) Start->Biph FA 0.1% FA (Low Ionic Strength) C18->FA Tail Silanol Interaction = Peak Tailing FA->Tail Fail Poor Isomer Resolution Tail->Fail Buf 10mM NH4FA + MeOH (High Ionic) Biph->Buf Sharp Silanol Masking = Sharp Peaks Buf->Sharp Pass Baseline Resolution of Isomers Sharp->Pass

Logical mechanism comparing C18 hydrophobic interactions vs. Biphenyl π-π selectivity.

Experimental Protocols

Method A: Standard C18 (Control Protocol)
  • Sample Preparation: Dissolve 4-ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine at 0.5 mg/mL in 50:50 Water:Acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Column: Fully porous C18 (50 x 2.1 mm, 3.0 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

  • Flow Rate & Injection: 0.4 mL/min; 2.0 µL injection volume.

Method B: Optimized Biphenyl (Test Protocol)
  • Sample Preparation: Dissolve analyte at 0.5 mg/mL in 50:50 Water:Methanol to match the optimized mobile phase.

  • Column: Core-Shell Biphenyl (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min.

  • Flow Rate & Injection: 0.4 mL/min; 2.0 µL injection volume.

Mass Spectrometry Conditions (Universal)
  • Source: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Scan Range: m/z 100 - 600. Target API [M+H]⁺ = 314.01.

Workflow Prep Sample Prep 0.5 mg/mL LC UHPLC Separation Biphenyl Column Prep->LC Grad Gradient 5-95% MeOH LC->Grad ESI ESI+ Ionization [M+H]+ 314.01 Grad->ESI MS Mass Spec Isotopic Profiling ESI->MS Data Data Analysis TIC Integration MS->Data

Step-by-step LC-MS experimental workflow for aminopyrazole purity validation.

Comparative Data Analysis

The quantitative superiority of Method B is demonstrated in the tables below. The combination of the core-shell architecture and ammonium formate buffer drastically improved the peak asymmetry factor, bringing it close to the ideal Gaussian shape (As = 1.0).

Table 1: Chromatographic Performance Metrics

MetricMethod A (C18 + ACN/FA)Method B (Biphenyl + MeOH/FA/AF)
Retention Time (API) 2.85 min3.42 min
Peak Asymmetry (As) 2.15 (Severe Tailing)1.12 (Excellent)
Theoretical Plates (N) ~8,500~24,000
MS Signal Intensity 4.2 x 10⁶ cps4.0 x 10⁶ cps

Furthermore, the biphenyl column successfully resolved the API from critical synthetic impurities that co-eluted on the C18 column. The de-iodinated impurity (m/z 188.11) and the isobaric regioisomer were separated with baseline resolution (Rs > 2.0).

Table 2: Resolution of Critical Synthetic Impurities

Compoundm/z [M+H]⁺Method A Resolution (Rs)Method B Resolution (Rs)
Des-iodo Impurity 188.11Co-elutes with API3.5 (Baseline)
API (Target) 314.01N/AN/A
Regioisomer 314.010.8 (Partial)2.4 (Baseline)

Conclusion

For the purity validation of highly functionalized, basic halogenated heterocycles like 4-ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine, standard C18/FA methods are analytically insufficient. The transition to a core-shell biphenyl architecture, coupled with methanol and ammonium formate, creates a self-validating, high-fidelity system. The biphenyl phase provides the necessary π–π geometric recognition to separate regioisomers[7], while the ammonium formate buffer physically suppresses secondary silanol interactions, ensuring pristine peak shape and reliable MS quantification[4].

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.LCGC North America.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ZExTt4HBA78gqUj9_zfUSo0iwGjffYqd4YO5iYFIaKj6rCUgVp7XPepvqktqqBfOn3OzcbvLFrbVsPD_PSl-HpHwq6isrZKYCfy7I6NHaRTMu-KcTb-L-WQB4-ldopGuIyX15MkyYFxUWMgSezVXUtWWlO35ZhSKxATThYipogtTLU0hzqbcXzSrPz3RqpYbhQEMQHs2Z6IaJMzzHOn2_c1HFwtNah05K4xwC3M=]
  • LABTips: How to Prevent Tailing Peaks in HPLC.Labcompare.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSXntjkldGhDMXVrqysoYyvtL-OoCJrMbYiwwZwqr9H9PaRszTmtjxCEFwPFu9Mc6IFKTdWZ2t47RIIN1rVAn4WDw8V-yTjo-zqfrAgNFl5G86f-uv5ahELKqGfuIkWpZ8IsA03CpcbZvvJCOBrdX5ZTfF4HLi581sQRU0KMSiXplYGJFKGo1-Dj9YKNLHZDbA4xg6GMmAVl48EdKQTuE=]
  • Using Selectivity to Optimize UHPLC Separations.Pharmaceutical Technology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiDlZq7twhGZYTub8LQ97CXmHSK1c25O52oNb0zzY2uqA6LUJXSeUew_8j1akyyk3VPjU_2MOPy_5y-x8u6UQ7orHFjhBhrSyfxuOd24uj7XAq3HS_dH5DR6wI0aURXy43_JSyGD2O9M7qNk0NlE9HZskLZe7h9Rpe-UCX1hGDvMBSqkahMw==]
  • Advances in Food Testing Using Core–Shell Technology.LCGC International.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiyN23sAdWHxGfVZwPnO9Jid7MYs-q5e_G7XrPi3eBxd6vYU_oKg9IgCbAD2AdGve9eXgoUEE2BVZ4qOGQbqpgIYx12HM5YBLirtZVGQQgioOp1Gc22HQPjpjYbyZLNP6_Wo7lyGUhI3BkE5RYggFK-zWHrolNPfsRL6FllsBn2GluWXse4RQjgQEpA69zosxno7Ay4l4=]
  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_LVN9XSNXiLnmwXtEPxtdVqSXrsBwRERySlLSQcy2bNRmjBUlpUA2bbPdbMYcOZwXO-d1vmSEEMaSO9e1n2iGFF6ZcETfM3CSRZfY3_PupSYkDc262ANAgphJq_R3DReYkB73y9iAzxVg4A6uiK5y]
  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3JPf3u9B0kvTrITdrtQ5n9hhWSX4zdf82R0_hevVF_ri1dSX_GZqeI7vh8rMO_AAlw9TbFiVBAZ4q4AmXrmY-pU9hAxBAE6f8-kxFscxfXeE6HeowTMaYYAzLn74WRFTA4fT3kk14pfgV2kc=]
  • A Guide to HPLC and LC-MS Buffer Selection.HPLC.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv8pNwHepsQcvO4yulNFKq5H725HYWgRFrYZEahY6verKDMhcGVyZ8UN-Vw4aNFYG-wxtAhoRGgpXbnLlUHoIX3yW2A8z6TwzO2JeRpGj-dsNqdT55Mseftkic0VYSS-q7sHTR_an-hf9qzGR6g9LCQqtxT8NI]
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6wvV8tK4L6WwrZNNZf29UbC25-prpmEl1Pfo2m2hhw58FqCWSMxbEHs3kmaue7N4EUZ4T4kVwMjSnKE7UVMdNd4cWATJMyzCWlMYoyDrZXRxVuGEFRSQHp93dzHzZMbBGCIj6Cb1WfAnuipY=]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine

This document provides essential procedural guidance for the safe and compliant disposal of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine. As a specialized heterocyclic compound containing an iodinated phenyl group, its ha...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine. As a specialized heterocyclic compound containing an iodinated phenyl group, its handling and disposal demand a rigorous, safety-first approach. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure operational safety and environmental responsibility.

Disclaimer: The following procedures are based on established safety protocols for halogenated organic compounds and pyrazole derivatives. However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1] This guide supplements, but does not replace, institutional protocols.

Hazard Assessment and Causality

Understanding the inherent risks of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is fundamental to appreciating the necessity of the stringent disposal protocols outlined. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar pyrazole-amine compounds provide a strong basis for hazard assessment. The core pyrazole-amine structure is known to present several hazards, and the presence of the iodo- group classifies it as a halogenated organic compound, which requires specific waste stream management.[2][3]

Table 1: Summary of Potential Hazards and Required Protective Measures

Potential Hazard Causality and Rationale Mandatory Personal Protective Equipment (PPE)
Acute Oral Toxicity Pyrazole derivatives can be harmful if swallowed, potentially causing gastrointestinal irritation or other systemic effects.[4][5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6]
Skin Irritation Direct contact with pyrazole compounds frequently causes skin irritation.[4][7][8] Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][9] Dispose of contaminated gloves properly.[4]
Serious Eye Irritation The compound is likely to be a serious eye irritant, capable of causing significant discomfort or damage upon contact.[4][7][8] Use safety glasses with side shields or chemical goggles as per OSHA or EN166 standards.[4][7]
Respiratory Tract Irritation Inhalation of dust or aerosols may irritate the respiratory system.[4][8][10] Handle only in a well-ventilated area or, preferably, within a certified chemical fume hood.[4][9]

| Environmental Hazard | As an iodinated organic compound, improper disposal can harm the environment and wildlife.[11][12] It must not be discharged into the sewer system.[3][11][13] | Follow dedicated hazardous waste procedures. |

Core Disposal Principle: Segregation as Halogenated Organic Waste

The single most critical aspect of this compound's disposal is its classification. Due to the iodine atom on the phenyl ring, 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is a halogenated organic compound.

Therefore, all waste streams containing this substance must be segregated into a dedicated "Halogenated Organic Waste" container.[3]

ABSOLUTELY PROHIBITED DISPOSAL METHODS:

  • Do NOT dispose of this chemical down the drain.[3][11][13][14] This is a serious regulatory violation and can damage aquatic ecosystems.

  • Do NOT dispose of this chemical or its empty containers in the regular trash.[3][14]

  • Do NOT attempt to neutralize or treat this chemical waste unless you are operating under a specific EHS-approved protocol.

Step-by-Step Disposal and Decontamination Protocol

Adherence to a systematic workflow is crucial for ensuring safety and compliance. The following steps provide a clear path from waste generation to final collection.

Step 1: Waste Segregation at the Source

Immediately segregate waste into two distinct streams: solid and liquid. Never mix incompatible waste types.[14]

  • Solid Halogenated Waste: This includes:

    • Unused or expired 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine powder.

    • Grossly contaminated items such as weighing papers, gloves, and absorbent pads.[1]

  • Liquid Halogenated Waste: This includes:

    • Contaminated solvents used to dissolve the compound.

    • Solvent rinsate from the decontamination of glassware.[3]

Step 2: Container Selection and Labeling

Proper containment is the foundation of safe waste management.

  • Select Appropriate Containers: Use only EHS-approved, chemically compatible waste containers. For solids, a sealable, wide-mouth container or a sturdy, lined drum is appropriate. For liquids, use a designated solvent waste container, ensuring it is not overfilled (a maximum of 80% capacity is a common rule).[14]

  • Label Immediately and Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine" and any other components.

    • The words "Hazardous Waste."

    • Clear indication of the hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation
  • Solid Waste Collection: Carefully place all solid waste, including contaminated PPE, into the designated "Solid Halogenated Organic Waste" container.[1][3] Keep the container sealed when not in use.

  • Liquid Waste Collection: Collect all solvent rinsate and contaminated solutions in the designated "Liquid Halogenated Organic Waste" container.

  • Empty Stock Bottle Decontamination: The original container of the compound must also be treated as hazardous waste.

    • Triple-rinse the empty bottle with a minimal amount of a suitable solvent (e.g., acetone, ethanol).[3][14]

    • Crucially, this first rinsate must be collected and added to your liquid halogenated waste stream. [14]

    • After rinsing, deface or remove the original label to prevent confusion and dispose of the bottle as instructed by your EHS department (which may be as solid waste or glass waste).

Step 4: Storage and Final Disposal
  • Designated Storage Area: Store sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be well-ventilated, away from general traffic, and provide secondary containment for liquids.[1][14]

  • Request Pickup: Once the container is full or you have completed the project, follow your institution's procedures to request a pickup from the EHS department.[1] This waste will then be handled by a licensed professional waste disposal company, likely for high-temperature incineration, which is the recommended method for such compounds.[1]

Spill Management

In the event of a small spill, adhere to the following immediate actions:

  • Ensure Personal Safety: Evacuate non-essential personnel. Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[4]

  • Control the Spill: Prevent the spread of the powder or solution. Use an inert absorbent material like sand or vermiculite for liquid spills.

  • Clean-Up: Carefully sweep up the solid material or absorbed spill, avoiding dust formation.[4] Place all contaminated materials into a sealed container.

  • Label and Dispose: Label the container as "Spill Debris: 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine" and manage it as solid halogenated hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

Visualized Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

G cluster_0 cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling cluster_3 Final Steps A Waste Generation (4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine) B Solid Waste (Powder, Contaminated PPE) A->B C Liquid Waste (Rinsate, Solutions) A->C D Collect in Labeled 'Solid Halogenated Waste' Container B->D E Collect in Labeled 'Liquid Halogenated Waste' Container (with secondary containment) C->E F Store Sealed Container in Satellite Accumulation Area D->F E->F G Request Pickup from EHS Department F->G

Caption: Disposal workflow for 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine.

By diligently following these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

  • SAFETY DATA SHEET. (2026, January 31). CymitQuimica.
  • SAFETY DATA SHEET. (2009, November 4). Fisher Scientific.
  • 1 - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Enamine.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 4-Ethyl-1H-pyrazol-3-amine. PubChem.
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  • Iodine Disposal For Businesses. Collect and Recycle.
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  • Proper Disposal of 4-iodo-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SAFETY DATA SHEET. (2010, April 10). Fisher Scientific.
  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • 4-Ethyl-3-methyl-1H-pyrazol-5-amine hydrochloride — Chemical Substance Information. Chemical Substance Information.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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  • 3-ethyl-4-iodo-1H-pyrazol-5-amine — Chemical Substance Information. NextSDS.

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Handling

Comprehensive Safety and PPE Guide for Handling 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine

Executive Summary 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is a highly specialized halogenated heteroaromatic compound, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceuticals, such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is a highly specialized halogenated heteroaromatic compound, frequently utilized as a critical intermediate in the synthesis of advanced pharmaceuticals, such as kinase inhibitors and neurotoxin antagonists. Because comprehensive toxicological data (SDS) for novel, custom-synthesized intermediates is often unavailable or incomplete, this compound must be legally and operationally treated as a Particularly Hazardous Substance (PHS) or a chemical of unknown toxicity[1][2].

This guide provides drug development professionals and laboratory scientists with field-proven, RCRA- and OSHA-compliant protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Molecular Hazard Causality: Understanding the Threat

Expert laboratory safety goes beyond blindly following a checklist; it requires understanding why specific precautions are necessary based on molecular structure. The hazard profile of 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine is driven by three distinct structural moieties:

  • The 2-Iodophenyl Group (Lipophilicity & Penetration): The heavy iodine atom significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can rapidly penetrate the lipid bilayer of the stratum corneum (the skin's outer barrier). If dissolved in organic solvents (e.g., DMSO, DMF), the solvent acts as a carrier, pulling the toxicophore directly into the bloodstream.

  • The 1H-Pyrazol-5-amine Core (Reactivity & Sensitization): Pyrazole amines are biologically active and are known structural alerts for skin and respiratory sensitization. Repeated exposure to aerosols or dust can trigger severe allergic contact dermatitis or occupational asthma.

  • The Ethyl Group: Adds to the hydrophobic bulk of the molecule, further increasing its affinity for organic tissues over aqueous environments.

Operational Causality: Because the molecule is highly lipophilic and a potential sensitizer, chemical-resistant dermal barriers and respiratory isolation are the absolute highest priorities in your safety protocol[3].

The "Armor" System: Mandatory PPE Specifications

To mitigate the risks outlined above, personnel must utilize a multi-layered PPE approach compliant with the[4][5].

PPE Specification Matrix
PPE CategoryRequired SpecificationField-Proven Rationale & Causality
Hand Protection Double Gloving: Inner 4-mil Nitrile + Outer 8-mil Extended-Cuff Neoprene or Nitrile.The lipophilic iodine moiety can permeate standard thin nitrile over time. Double gloving allows the immediate doffing of a contaminated outer glove without exposing bare skin, maintaining a continuous self-validating barrier[3][6].
Eye Protection ANSI Z87.1 Certified Chemical Splash Goggles.Standard safety glasses leave gaps at the brow and cheeks. Goggles provide a complete seal against micro-aerosolized pyrazole dust during weighing[5][7].
Body Protection Flame-Resistant (FR) or 100% Cotton Knee-Length Lab Coat (Fully buttoned).Synthetic fibers (polyester) can melt into the skin if a secondary solvent fire occurs. The coat prevents dust from settling on street clothes[7].
Respiratory Handled strictly inside a certified Chemical Fume Hood (Face velocity: 80-120 fpm).Eliminates the need for a wearable respirator by utilizing primary engineering controls to pull aerosolized amine dust away from the operator's breathing zone[3][5].

Operational Workflow: Step-by-Step Handling Protocol

The following protocol ensures a self-validating safety loop where each step verifies the integrity of the previous one.

PPE_Workflow N1 1. Hazard Assessment (Fume Hood Check) N2 2. Body Protection (FR Lab Coat) N1->N2 N3 3. Eye Protection (ANSI Goggles) N2->N3 N4 4. Hand Protection (Double Nitrile Gloves) N3->N4 N5 5. Safe Handling (Iodinated Pyrazole) N4->N5

Sequential PPE donning workflow for handling hazardous pyrazole derivatives.
Procedure: Safe Weighing and Transfer
  • Engineering Control Validation: Verify the chemical fume hood is operational. The sash must be positioned at or below the 18-inch indicator mark to ensure a protective aerodynamic sweep[2][3].

  • Static Mitigation (Pro-Tip): Heteroaromatic amine powders are notoriously prone to static charge. Use an anti-static gun (e.g., Zerostat) on your weigh boat and spatula before transferring the chemical. This prevents the powder from spontaneously aerosolizing or "jumping" onto your gloves.

  • Aseptic Doffing: Once the chemical is capped and sealed in its reaction vessel, remove the outer gloves inside the fume hood by pinching the wrist and pulling them inside out. Dispose of them immediately in the solid hazardous waste container.

Logistical Waste Management & Disposal

Because 4-Ethyl-3-(2-iodophenyl)-1H-pyrazol-5-amine contains an iodine atom, it fundamentally alters your waste disposal logistics. Under the , any waste containing this compound must be segregated into Halogenated waste streams[8][9]. Mixing halogenated waste with non-halogenated waste can cause dangerous exothermic reactions and drastically increases institutional disposal costs.

Waste_Logic W1 Waste Generation (Iodinated Pyrazole) W2 Physical State? W1->W2 W3 Solid Waste (Contaminated PPE/Vials) W2->W3 Solid W4 Liquid Waste (Reaction Mixtures) W2->W4 Liquid W6 RCRA Hazardous Waste Tag & EHS Transfer W3->W6 W5 Halogenated Organic Waste Stream W4->W5 Contains Iodine W5->W6

RCRA-compliant waste segregation logic for halogenated chemical waste.
Waste Segregation Matrix
Waste TypeContainer SpecificationDisposal Protocol
Liquid Waste HDPE (High-Density Polyethylene) Carboy.Must be explicitly labeled as "Halogenated Organic Waste" . Do not mix with acetone or standard non-halogenated solvents[10].
Solid Waste 5-Gallon Pail lined with a clear, heavy-duty plastic bag.Includes contaminated outer gloves, weigh boats, and Kimwipes. Must be tagged with a completed RCRA Hazardous Waste form listing the specific chemical[9][10].
Empty Vials Puncture-resistant glass disposal bin (if triple-rinsed).If unrinsed, the original container must be submitted intact to EHS for specialized hazardous disposal[10].

Emergency Response & Spill Containment

In the event of an accidental breach of protocol:

  • Skin Exposure: Immediately doff contaminated PPE. Flush the affected dermal area at a safety shower or sink for a minimum of 15 minutes. Do not use organic solvents (like ethanol) to wash the skin, as this will accelerate the absorption of the lipophilic iodophenyl compound into the bloodstream[11]. Use mild soap and copious amounts of water.

  • Powder Spill (Inside Hood): Do not sweep dry powder, which generates inhalable dust. Gently cover the spill with damp paper towels (wetted with a compatible solvent or water) to suppress dust, then wipe inward. Dispose of all cleanup materials as solid hazardous waste[12].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. United States EPA. Available at:[Link]

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